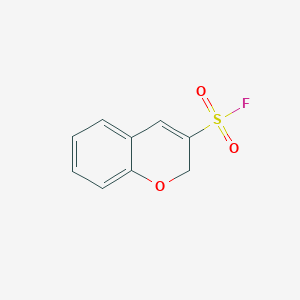

2H-Chromene-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

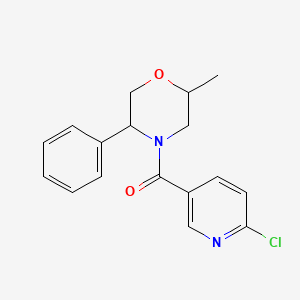

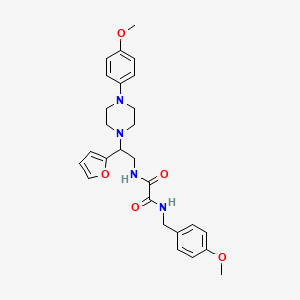

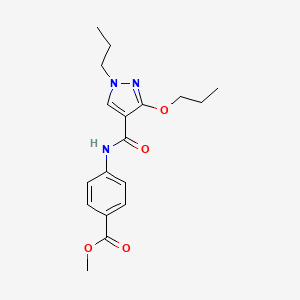

2H-Chromene-3-sulfonyl fluoride is a heterocyclic compound with a chromene scaffold. It belongs to the class of 2H-chromenes , which are oxygen-containing heterocycles. These compounds have diverse applications, including natural products, pharmaceutical agents, and materials science .

Synthesis Analysis

- Late-Stage Functionalization : Modifications of the parent 2H-chromenes occur at later stages of synthesis .

Molecular Structure Analysis

The molecular structure of 2H-Chromene-3-sulfonyl fluoride consists of a chromene core with a sulfonyl fluoride group attached. The sulfonyl fluoride moiety imparts reactivity and specificity to the compound .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis Methods

Electrochemical Oxidative Coupling : An electrochemical approach to prepare sulfonyl fluorides using thiols or disulfides, combined with potassium fluoride, has been developed. This mild and environmentally benign method displays a broad substrate scope, encompassing various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019).

Visible-Light-Mediated Synthesis : A visible-light-mediated decarboxylative fluorosulfonylethylation method enables the synthesis of aliphatic sulfonyl fluorides from a wide range of carboxylic acids. This metal-free approach is suitable for modifying natural products like amino acids, peptides, and drugs (Xu et al., 2019).

Advanced Oxidation Processes

- Degradation of 6:2 Fluorotelomer Sulfonate : The study of 6:2 Fluorotelomer sulfonate (FTS) in various advanced oxidation processes revealed that UV with hydrogen peroxide is the most effective method for degradation. The process results in the formation of shorter chain perfluoroalkyl carboxylic acids and fluoride ions (Yang et al., 2014).

Chemical Biology and Drug Discovery

Radical Fluorosulfonylation : This technique offers a new approach to synthesize alkenyl sulfonyl fluorides, including structures challenging to synthesize with other methods. It's significant for its applications in chemical biology and drug discovery (Liao et al., 2020).

Machine Learning in Reaction Prediction : Machine learning has been used to map the reaction landscape of sulfonyl fluorides, enabling accurate prediction of high-yielding conditions for various substrates. This advancement aids in the efficient fluorination of diverse alcohol classes (Nielsen et al., 2018).

Catalysis

- MIL-101 MOF in 2H-Chromene Dimerization : The MIL-101–SO3H MOF catalyst effectively catalyzes the homo-dimerization of 2H-chromenes. This catalysis results in high yield and diastereoselectivity under mild conditions, generating benzopyranobenzopyran polycyclic structures (Du et al., 2018).

Sensor Development

- Fluoride Ion Detection : A novel coumarin-based sensor was synthesized for selectively recognizing fluoride ions. This sensor's spectral change upon fluoride ion addition is attributed to increased charge density and rigidity in the molecule (Li et al., 2009).

properties

IUPAC Name |

2H-chromene-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHLMSUUOCUZMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine dihydrochloride](/img/structure/B2360440.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)

![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)